![molecular formula C20H23NO3S B2506690 1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-4-(thiophen-3-yloxy)piperidine CAS No. 2034364-78-6](/img/structure/B2506690.png)
1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-4-(thiophen-3-yloxy)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-4-(thiophen-3-yloxy)piperidine is a complex organic compound that features a cyclopropane ring, a methoxyphenyl group, and a thiophen-3-yloxy group attached to a piperidine ring
準備方法
The synthesis of 1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-4-(thiophen-3-yloxy)piperidine typically involves multiple steps, including the formation of the cyclopropane ring, the attachment of the methoxyphenyl group, and the incorporation of the thiophen-3-yloxy group. Common synthetic routes may involve:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through reactions such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple.
Thiophenylation: The thiophen-3-yloxy group can be incorporated through nucleophilic substitution reactions, where a thiophenol derivative reacts with an appropriate leaving group on the piperidine ring.
Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and minimize costs, often employing continuous flow chemistry techniques to enhance reaction efficiency and scalability.
化学反応の分析
1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-4-(thiophen-3-yloxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the piperidine ring or other parts of the molecule.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
科学的研究の応用
1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-4-(thiophen-3-yloxy)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Material Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties, useful in the development of sensors and other devices.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
作用機序
The mechanism of action of 1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-4-(thiophen-3-yloxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific targets and the biological context in which the compound is used.
類似化合物との比較
Similar compounds to 1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-4-(thiophen-3-yloxy)piperidine include other piperidine derivatives with different substituents. These compounds may share some structural features but differ in their specific functional groups, leading to variations in their chemical and biological properties. Examples of similar compounds include:
特性
IUPAC Name |
[1-(2-methoxyphenyl)cyclopropyl]-(4-thiophen-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-23-18-5-3-2-4-17(18)20(9-10-20)19(22)21-11-6-15(7-12-21)24-16-8-13-25-14-16/h2-5,8,13-15H,6-7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEGUEOXTDNZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)N3CCC(CC3)OC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(4-Isopropylbenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2506608.png)
![2-Chloro-N-[(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)methyl]acetamide](/img/structure/B2506609.png)

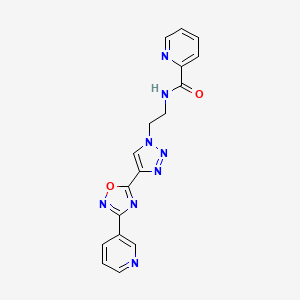
![2-chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide](/img/structure/B2506617.png)
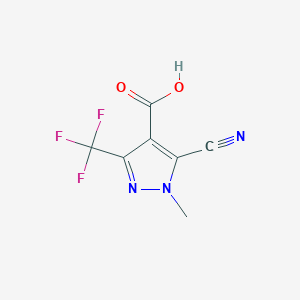
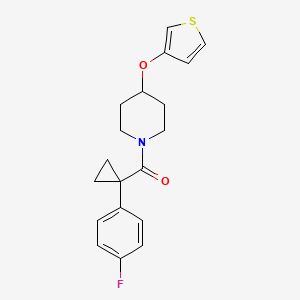
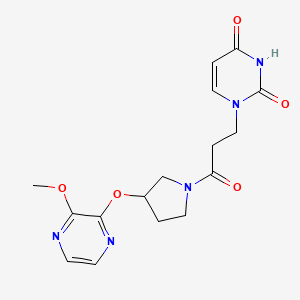
![(Z)-methyl 5-methyl-2-((5-methylfuran-2-yl)methylene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2506622.png)

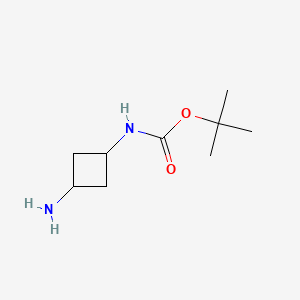

![8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2506627.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]acetamide](/img/structure/B2506629.png)
